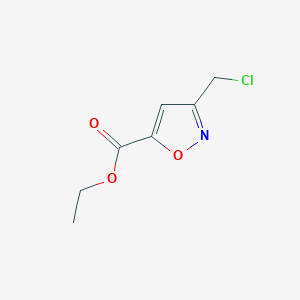
2-Methoxy-4-nitrobenzohydrazide
Übersicht
Beschreibung
2-Methoxy-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O4 . It is also known by its CAS number 136507-15-8 . The compound consists of a benzene ring with a nitro group (NO2) and a methoxy group (OCH3) attached at specific positions. It serves as a building block in the synthesis of various organic molecules .
Synthesis Analysis
Molecular Structure Analysis
The compound crystallizes in an orthorhombic structure within the P21212 space group. Its core consists of a pyridine ring flanked by two phenyl rings. The Hirshfeld surface analysis reveals spatial attributes, including key interactions such as π–π stacking and H⋯X contacts , which contribute to the crystal’s stability .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hydrolysis and Reaction Pathways
The hydrolysis of compounds related to 2-Methoxy-4-nitrobenzohydrazide has been studied to understand their reaction mechanisms. For instance, Dembech et al. (1973) examined the kinetics of hydrolysis of 2-methoxy-1-methylbenzimidazole and its derivatives, revealing multiple reaction paths varying with medium acidity (Dembech, Ricci, Seconi, & Vivarelli, 1973).
Xanthine Oxidase Inhibitory Activity
A series of hydrazones, including derivatives of 2-Methoxy-4-nitrobenzohydrazide, have been synthesized and investigated for their inhibitory activity against xanthine oxidase. Studies by Han et al. (2022) and Xue et al. (2022) have identified that compounds such as N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide show strong inhibitory activity, which is significant for medicinal chemistry research (Han, Guo, & Xue, 2022); (Xue, Li, Han, & Luo, 2022).
Crystal Structure Analysis
The crystal structure of compounds similar to 2-Methoxy-4-nitrobenzohydrazide has been studied, providing insights into their molecular configurations. Xiao and Wei (2009) synthesized N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide and analyzed its crystal structure, which is essential for understanding its physical and chemical properties (Xiao & Wei, 2009).
Schiff Base Formation
The formation of Schiff bases involving 2-Methoxy-4-nitrobenzohydrazide derivatives has been explored. Studies like those by Wang et al. (2008) provide details on the synthesis and molecular interactions of these compounds, which are important for various chemical applications (Wang, Wang, Diao, & Cai, 2008).
Antimicrobial Activity
Some derivatives of 2-Methoxy-4-nitrobenzohydrazide have been synthesized and tested for their antimicrobial properties. Kumar et al. (2011) explored a series of such compounds, highlighting their potential in developing new antimicrobial agents (Kumar, Kapoor, Thangadurai, Kumar, & Narasimhan, 2011).
Eigenschaften
IUPAC Name |
2-methoxy-4-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-4-5(11(13)14)2-3-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLOETYYLZEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















